molecular formula C15H18FN3O B15115582 1-(2-Fluorophenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine

1-(2-Fluorophenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine

Cat. No.: B15115582
M. Wt: 275.32 g/mol
InChI Key: IHFSXMCLYXDMCQ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and an oxazolylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:

    Nucleophilic Substitution:

    Cyclization: The oxazolylmethyl group is often introduced via cyclization reactions involving appropriate precursors.

    Industrial Production: Industrial methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others under specific conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pH, and reaction time are crucial for desired outcomes.

    Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Industry: It finds applications in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine involves its interaction with molecular targets such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the oxazolylmethyl group can modulate the compound’s activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 1-(2-Chlorophenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine and 1-(2-Fluorophenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine.

    Uniqueness: The presence of the fluorophenyl group imparts distinct chemical and biological properties, such as increased stability and specific binding interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H18FN3O

Molecular Weight

275.32 g/mol

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1,3-oxazole

InChI

InChI=1S/C15H18FN3O/c1-12-17-13(11-20-12)10-18-6-8-19(9-7-18)15-5-3-2-4-14(15)16/h2-5,11H,6-10H2,1H3

InChI Key

IHFSXMCLYXDMCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)CN2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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